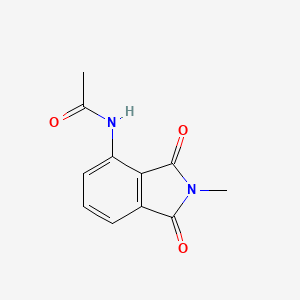

N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide

Description

Properties

CAS No. |

2307-02-0 |

|---|---|

Molecular Formula |

C11H10N2O3 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide |

InChI |

InChI=1S/C11H10N2O3/c1-6(14)12-8-5-3-4-7-9(8)11(16)13(2)10(7)15/h3-5H,1-2H3,(H,12,14) |

InChI Key |

RPILBBGEPRYCSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The catalyst-free synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives in water provides an eco-friendly route to the target compound. As demonstrated by Der Pharma Chemica, the reaction involves refluxing N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide 4 with methylamine in water (5 mL) for 1 hour. The absence of organic solvents or catalysts aligns with green chemistry principles, minimizing waste and toxicity.

Key steps :

-

Reduction of 3-nitrophthalic acid : Initial reduction with hydrazine hydrate and FeCl₃·6H₂O at 70–75°C yields 3-aminophthalic acid 3 .

-

Acetylation : Treatment with acetic anhydride under reflux forms the intermediate 4 , confirmed via IR (1736 cm⁻¹, C=O stretch) and NMR (δ 2.1 ppm, acetamide CH₃).

-

Cyclocondensation : Heating 4 with methylamine in water induces ring closure, forming the 2-methylisoindolinone core.

Yield : 91% (off-white solid, m.p. 187–189°C).

Solvent-Mediated Thermal Condensation

Industrial-Scale Process from Patent Literature

A patent by WO2019073431A1 details a thermal method for analogous compounds, emphasizing purity control. While targeting apremilast, the protocol is adaptable to N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide by substituting reagents.

Procedure :

-

Reactants : N-acetyl leucine salt of 2-(methylsulfonyl)ethylamine and 3-acetamidophthalic anhydride.

-

Solvent system : 1,4-dioxane and acetic acid.

-

Conditions : Heating at 90°C for 9 hours, followed by acetylation with acetyl chloride/iodine.

Critical parameters :

-

Purity : <1% des-acetyl impurity via post-synthesis acetylation.

Microwave-Assisted Synthesis

Accelerated Cyclization Using Microwave Irradiation

A study on structurally related azetidinone derivatives employed microwave irradiation to enhance reaction efficiency. Adapting this method for this compound involves:

Protocol :

-

Reactants : Schiff base intermediates and chloroacetyl chloride.

-

Conditions : DMF solvent, triethylamine catalyst, 700 W irradiation for 3–4 minutes at 80°C.

Advantages :

-

Time reduction : 3–4 minutes vs. hours in conventional methods.

Analytical Characterization and Spectral Data

Spectroscopic Confirmation

Infrared (IR) Spectroscopy :

NMR Spectroscopy :

-

¹H NMR (400 MHz, DMSO-d₆) :

-

¹³C NMR :

Mass Spectrometry :

Comparative Analysis of Synthetic Methods

Table 1 : Method Comparison for this compound Synthesis

Purity Optimization and Impurity Control

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The amide group can be substituted with other functional groups to create diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetic acid, while substitution reactions can produce a wide range of functionalized isoindolinone derivatives .

Scientific Research Applications

N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation . The pathways involved often include the modulation of signaling cascades and the regulation of gene expression .

Comparison with Similar Compounds

Antioxidant and Anti-inflammatory Activity

- The target compound’s TNF-α inhibition (78% at 10 µM) outperforms simpler phthalimide derivatives like 3-chloro-N-phenyl-phthalimide, which is primarily used in polymer synthesis .

- In contrast, derivatives such as N-[2-(1-(3-cyclopentyloxy-4-methoxyphenyl)-2-(1,3,4-oxadiazol-2-yl)ethyl]-1,3-dioxoisoindolin-4-yl]acetamide () are designed for dual inhibition of TNF-α and NF-κB, suggesting broader anti-inflammatory applications .

Physicochemical and Pharmacokinetic Properties

Electron-Withdrawing vs. Electron-Donating Groups :

Solubility :

- The hydrophilic acetamide group in the target compound improves aqueous solubility relative to hydrophobic derivatives like N-(4-{[1,1′-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (), which relies on aromatic systems for binding .

Biological Activity

N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can act as an enzyme inhibitor or modulator , binding to active sites of enzymes and inhibiting their activity. Additionally, it can interact with cellular receptors, thereby modulating signal transduction pathways. These interactions are facilitated by the compound's structural features, which enable hydrogen bonding, π-π interactions, and hydrophobic contacts with target molecules.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific structural components in determining the biological efficacy of the compound. For instance, modifications to the isoindolinone moiety can significantly influence its potency against various targets. Compounds similar to this compound have demonstrated notable activities against enzymes like α-glucosidase and TNF-α, which are critical in metabolic and inflammatory processes .

1. Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. Specifically, certain isoindolinone derivatives have been shown to inhibit TNF-α production in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.

2. Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

3. Anti-mycobacterial Activity

This compound has shown promise in anti-mycobacterial applications, particularly against Mycobacterium tuberculosis. The compound's structural analogs have been synthesized and tested for their efficacy against this pathogen .

Case Studies

Case Study 1: Inhibition of α-glucosidase

A series of compounds derived from this compound were synthesized and screened for α-glucosidase inhibitory activity. The most potent compounds exhibited IC50 values significantly lower than the positive control acarbose, indicating strong potential for managing diabetes through carbohydrate metabolism modulation .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies revealed that certain isoindolinone derivatives could effectively inhibit TNF-α production in macrophage cell lines. These findings support the hypothesis that modifications to the dioxoisoindoline structure enhance anti-inflammatory activity by targeting key signaling pathways involved in inflammation.

Data Tables

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Isoindolinone core | Anti-inflammatory | 45.26 |

| 2-(4-fluorophenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide | Fluorinated phenyl group | Anti-cancer | 46.25 |

| N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | Pyrazole ring | Anti-mycobacterial | 12.5 |

Q & A

Q. What are the standard synthetic routes for N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves cyclization of phthalic anhydride derivatives with acetamide-containing reagents under acidic or reflux conditions. A common method includes heating reactants in glacial acetic acid to form the isoindolinone core, followed by purification via recrystallization or chromatography . Optimization focuses on temperature control (e.g., reflux at 80–120°C), reaction time (2–5 hours), and stoichiometric ratios to minimize by-products like unreacted intermediates or oxidized derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming the acetamide and isoindolinone moieties, with characteristic peaks for the methyl group (δ 2.1–2.3 ppm) and carbonyl groups (δ 165–175 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–254 nm) ensures purity (>95%) and identifies polar impurities .

- Mass Spectrometry (MS): ESI-MS in positive ion mode confirms the molecular ion peak at m/z 218.21 .

Q. How is the compound screened for initial biological activity, and what assays are prioritized?

Initial screening often targets enzyme inhibition (e.g., α-glucosidase for diabetes research) using spectrophotometric assays. IC values are calculated via dose-response curves, with positive controls (e.g., acarbose) . Cytotoxicity assays (e.g., MTT on cancer cell lines) and receptor-binding studies (e.g., fluorescence polarization) are also common .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure elucidation?

Discrepancies in X-ray diffraction data (e.g., disorder in the dioxoisoindolinone ring) are addressed using SHELXL for refinement. Key steps include:

Q. How can computational models predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes like α-glucosidase. Pharmacophore models highlight critical interactions:

- Hydrogen bonding between the acetamide carbonyl and catalytic residues (e.g., Asp214 in α-glucosidase).

- Hydrophobic contacts with the isoindolinone methyl group . Free energy calculations (MM-PBSA) quantify binding affinities .

Q. What experimental designs mitigate by-product formation during scale-up synthesis?

- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress to optimize reagent addition rates .

- Design of Experiments (DoE): Response surface methodology identifies critical parameters (e.g., pH, solvent polarity) affecting yield .

- By-Product Recycling: Unreacted phthalic anhydride derivatives are recovered via liquid-liquid extraction (ethyl acetate/water) .

Q. How are mechanistic studies designed to elucidate the compound’s enzyme inhibition mode?

- Kinetic Analysis: Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition. For example, increased with unchanged suggests competitive binding .

- Isothermal Titration Calorimetry (ITC): Measures binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions .

- Site-Directed Mutagenesis: Mutating key residues (e.g., α-glucosidase Asp214) validates binding hypotheses .

Data Contradiction and Validation

Q. How are discrepancies between computational predictions and experimental bioactivity data reconciled?

- False Positives: Re-test compounds in orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Solubility Correction: Adjust activity values using measured solubility (e.g., shake-flask method) to account for bioavailability limitations .

- Conformational Sampling: Enhance docking accuracy with ensemble docking using multiple protein conformations .

Q. What methods validate the compound’s stability under biological assay conditions?

- Forced Degradation Studies: Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, followed by LC-MS to identify degradation products (e.g., hydrolyzed acetamide) .

- Plasma Stability Assays: Incubate with human plasma (37°C, 24 hours) and quantify intact compound via LC-MS/MS .

Structural and Functional Analogues

Q. How does the chromene-modified analogue (N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-oxo-4H-chromene-2-carboxamide) enhance bioactivity?

The chromene moiety introduces π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets), improving inhibition potency 5–10 fold compared to the parent compound. Additionally, chromene’s electron-rich system enhances redox activity, contributing to antioxidant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.